molecular formula C24H27N7O2 B2446969 8-(3-Imidazolylpropyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 941951-03-7

8-(3-Imidazolylpropyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No.: B2446969
CAS No.: 941951-03-7
M. Wt: 445.527
InChI Key: HUNFZECWUAYZFL-UHFFFAOYSA-N
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Description

8-(3-Imidazolylpropyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C24H27N7O2 and its molecular weight is 445.527. The purity is usually 95%.
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Scientific Research Applications

  • Anxiolytic and Antidepressant Potential : A study synthesized derivatives of imidazo[2,1-f]purine-2,4-dione and evaluated them for anxiolytic and antidepressant activities. One compound exhibited anxiolytic-like activity in mice, although weaker than Diazepam. Two derivatives showed antidepressant-like effects in the forced swimming test, comparable to Imipramine, suggesting potential as anxiolytic/antidepressant agents (Zagórska et al., 2009).

  • Serotonin Receptor Affinity : Another study synthesized and evaluated a series of derivatives of 1H-imidazo[2,1-f]purine-2,4-dione for their affinity towards serotonin receptors and as phosphodiesterase inhibitors. Preliminary pharmacological studies indicated that one compound showed potential antidepressant effects in mice, with greater potency than diazepam as an anxiolytic (Zagórska et al., 2016).

  • Receptor Affinity and Molecular Studies : A study focusing on the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones found compounds with significant affinity for serotoninergic and dopaminergic receptors. Selected derivatives showed potential as antidepressant and anxiolytic agents (Zagórska et al., 2015).

  • Adenosine Receptor Antagonists : Research on new derivatives of imidazo[2,1-f]purine-2,4-diones as human A3 adenosine receptor antagonists identified compounds with potent and selective antagonistic activity. This suggests their potential in targeting adenosine receptors (Baraldi et al., 2005).

  • Anticancer Activity : A study synthesized hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety and evaluated them for anticancer activity. One compound showed effectiveness against various cancer cell lines and high tumor-targeting selectivity, indicating potential in anti-cancer drug discovery (Zagórska et al., 2021).

Properties

IUPAC Name

6-(3-imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-16-8-5-6-9-19(16)14-30-22(32)20-21(27(4)24(30)33)26-23-29(17(2)18(3)31(20)23)12-7-11-28-13-10-25-15-28/h5-6,8-10,13,15H,7,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNFZECWUAYZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4CCCN5C=CN=C5)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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